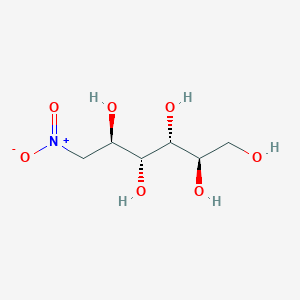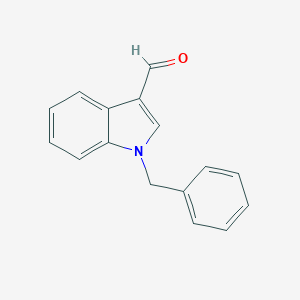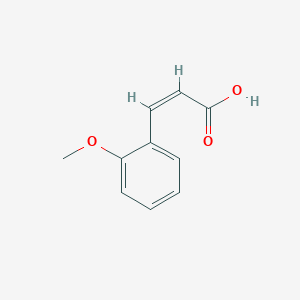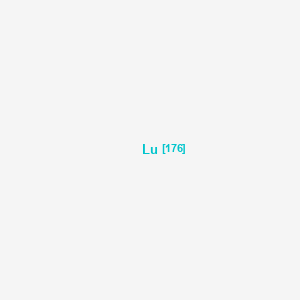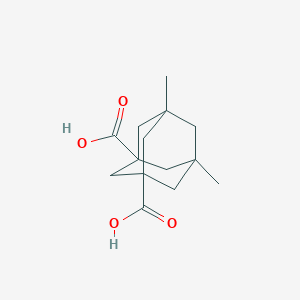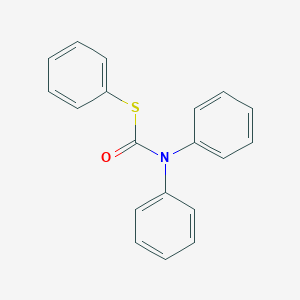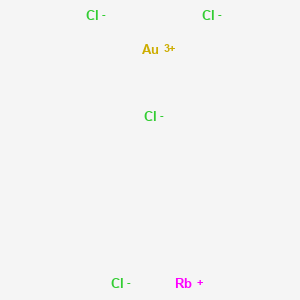
Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurate(1-), tetrachloro-, rubidium, (SP-4-1)- is a chemical compound that has been widely studied in scientific research due to its potential applications in a variety of fields.
科学的研究の応用
Aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)- has been studied extensively for its potential applications in a variety of fields, including catalysis, nanotechnology, and biomedical research. In catalysis, the compound has been shown to be an effective catalyst for a variety of reactions, including oxidation and hydrogenation. In nanotechnology, the compound has been used to create gold nanoparticles with unique properties, such as enhanced stability and catalytic activity. In biomedical research, the compound has been investigated for its potential use in cancer treatment and drug delivery.
作用機序
The mechanism of action of aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)- is not fully understood, but it is believed to interact with cellular proteins and enzymes, leading to changes in cellular signaling pathways and gene expression. This may result in altered cellular functions, such as increased apoptosis or decreased proliferation.
生化学的および生理学的効果
Aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)- has been shown to have a variety of biochemical and physiological effects, depending on the specific application and concentration used. In catalysis, the compound has been shown to increase reaction rates and selectivity. In nanotechnology, the compound has been shown to enhance the stability and catalytic activity of gold nanoparticles. In biomedical research, the compound has been investigated for its potential to induce apoptosis in cancer cells and enhance drug delivery to tumors.
実験室実験の利点と制限
One advantage of using aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)- in lab experiments is its versatility and potential for use in a variety of applications. However, one limitation is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are many potential future directions for research on aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)-. One area of interest is its potential use in cancer treatment and drug delivery. Another area of interest is its potential use in creating novel catalysts and materials for use in industry and technology. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of the compound.
合成法
Aurate(1-), tetrachloro-, rubidium, (Aurate(1-), tetrachloro-, rubidium, (SP-4-1)-)- can be synthesized using a variety of methods, including precipitation, ion exchange, and electrochemical deposition. One common method involves the reaction of rubidium chloride with gold chloride to form the compound.
特性
CAS番号 |
13682-62-7 |
|---|---|
製品名 |
Aurate(1-), tetrachloro-, rubidium, (SP-4-1)- |
分子式 |
AuCl4Rb |
分子量 |
424.2 g/mol |
IUPAC名 |
gold(3+);rubidium(1+);tetrachloride |
InChI |
InChI=1S/Au.4ClH.Rb/h;4*1H;/q+3;;;;;+1/p-4 |
InChIキー |
SEVLWAWMCRMDAH-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Au+3] |
正規SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Rb+].[Au+3] |
その他のCAS番号 |
13682-62-7 |
関連するCAS |
16903-35-8 (Parent) |
同義語 |
rubidium tetrachloroaurate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



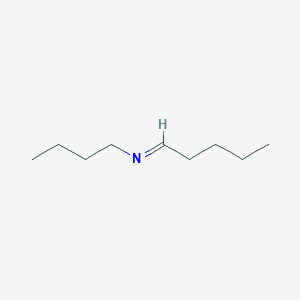
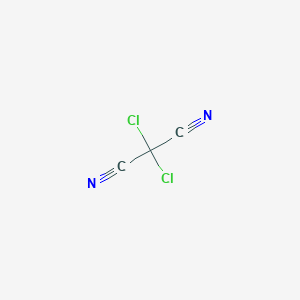
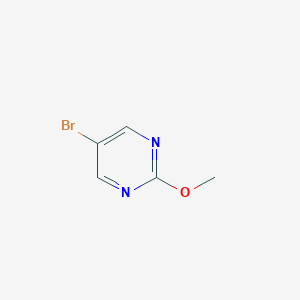
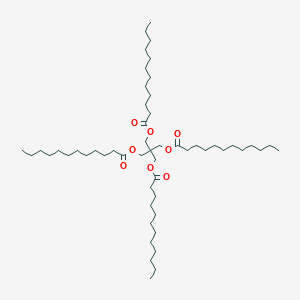
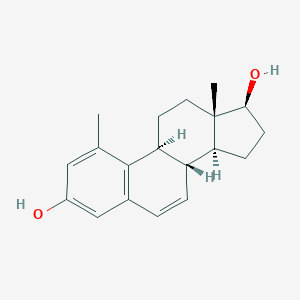
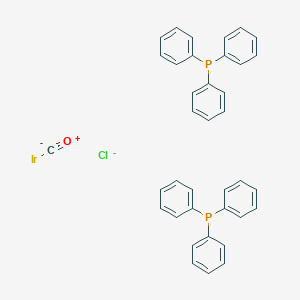
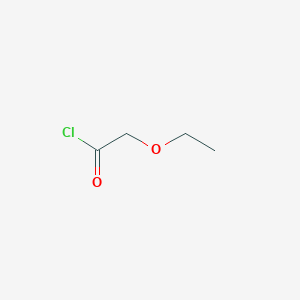
![[(Isopropylidene)bis(p-phenyleneoxy)]diethylene bis(alpha-methylaziridine-1-acetate)](/img/structure/B78075.png)
